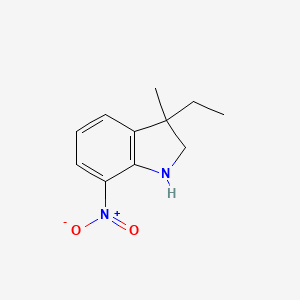3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole
CAS No.:
Cat. No.: VC17705859
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 3-ethyl-3-methyl-7-nitro-1,2-dihydroindole |
| Standard InChI | InChI=1S/C11H14N2O2/c1-3-11(2)7-12-10-8(11)5-4-6-9(10)13(14)15/h4-6,12H,3,7H2,1-2H3 |
| Standard InChI Key | HNSAECMMIZWGEM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CNC2=C1C=CC=C2[N+](=O)[O-])C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 3-ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole consists of a partially saturated indole system. Key features include:
-
Nitro group at position 7: Introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
-
3-Ethyl and 3-methyl substituents: These alkyl groups enhance steric bulk and modulate lipophilicity, potentially affecting biological membrane permeability .
-
Dihydroindole backbone: The partial saturation of the pyrrole ring reduces aromaticity compared to fully conjugated indoles, altering electronic properties.
Table 1: Molecular Properties of 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.26 g/mol |
| IUPAC Name | 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole |
| Key Functional Groups | Nitro (-NO₂), Alkyl (C₂H₅, CH₃) |
Spectroscopic Identification
Characterization typically employs:
-
Nuclear Magnetic Resonance (NMR): NMR reveals distinct signals for the ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 1.0–1.1 ppm, singlet) groups, while the nitro group deshields adjacent aromatic protons (δ 8.2–8.5 ppm).
-
Infrared (IR) Spectroscopy: Strong absorption at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirms the presence of the nitro group.
Synthesis and Reaction Chemistry
Synthetic Pathways
The compound is synthesized through multi-step routes, often beginning with Fischer indole synthesis or modifications of pre-functionalized indoles:
Step 1: Construction of Dihydroindole Core
-
Fischer Indole Synthesis: Cyclization of phenylhydrazine derivatives with ketones under acidic conditions yields 2,3-dihydroindole intermediates . For example, reaction of 4-nitrophenylhydrazine with 3-pentanone generates a nitro-substituted dihydroindole precursor .
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 7-Amino-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
| Cycloaddition | Münchnone, THF, 80°C, 24h | Pyrrolo[3,4-b]indole derivative |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to nitro group polarity; limited solubility in water (<0.1 mg/mL).
-
Stability: Sensitive to prolonged light exposure; nitro group may undergo photolytic degradation.
Thermal Behavior
-
Melting Point: Estimated 148–152°C based on structurally similar nitroindoles.
-
Thermogravimetric Analysis (TGA): Decomposition initiates at ~200°C, with mass loss corresponding to nitro group elimination.
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume